Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate
Overview
Description
“Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles, which also include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Synthesis and Chemical Transformations
Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate and its derivatives are key intermediates in the synthesis of various heterocyclic compounds, demonstrating significant potential in medicinal chemistry and material science. A notable application involves the transformation of methyl 2-(thiazol-2-ylcarbamoyl)acetate into a range of compounds with antihypertensive α-blocking activity. This synthesis pathway includes reactions with hydrazine hydrate, nitromethane, formaldehyde, and phenyl isothiocyanate, leading to the creation of thiosemicarbazide, triazole, thiadiazolyl derivatives, Schiff bases, and imides. These compounds have shown promising pharmacological properties with low toxicity, highlighting the utility of this compound as a versatile building block in drug development (Abdel-Wahab et al., 2008).
Biological Activities and Potential Therapeutic Applications
Derivatives of this compound have been synthesized and evaluated for their biological activities, such as anti-diabetic and antimicrobial properties. A series of S-substituted acetamides derived from 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and exhibited potent inhibition against the α-glucosidase enzyme, suggesting potential as anti-diabetic agents. These compounds were also assessed for their cytotoxic behavior, providing insights into their therapeutic safety profile (Abbasi et al., 2020). Furthermore, a study on novel 4‐oxo‐1,3‐thiazolidines, 2‐oxoazetidines, and 5‐oxoimidazolines, synthesized from methyl 2-{2-[4-oxo-3-(arylcarbonylamino )-1 ,3-thiazolidin-2-yl] phenoxy} acetates, demonstrated significant in vitro growth inhibitory activity against microbes such as E. coli, S. aureus, and Salmonella typhi, showcasing the antimicrobial potential of these derivatives (Desai et al., 2001).
Future Directions
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole-containing compounds have been found to influence a variety of biochemical pathways .
Result of Action
Thiazole-containing compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The thiazole ring is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biochemical Analysis
Biochemical Properties
Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to increased gene expression of specific proteins involved in cell growth and differentiation. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding often results in conformational changes that affect the biomolecule’s activity. For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while doses above this range cause detrimental effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via specific transporters, leading to its accumulation in the cytoplasm or other organelles. This distribution pattern is essential for understanding the compound’s cellular effects and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-4-12-7(9-5)8-3-6(10)11-2/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMXGRXJWGKXRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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